

Cyanine3B Azide: A Technical Guide for Advanced Researchers

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Compound of Interest

Compound Name: Cyanine3B azide

Cat. No.: B15599920

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This technical guide provides an in-depth overview of **Cyanine3B azide**, a high-performance fluorescent dye crucial for advanced research in molecular biology and drug development. This document outlines its chemical properties, detailed experimental protocols for its application in bio-conjugation, and a visual representation of the underlying chemical processes.

Core Compound Data

Cyanine3B azide is a yellow-emitting fluorescent probe known for its exceptional brightness and photostability, making it a superior choice for sensitive and demanding imaging applications.^{[1][2][3]} Below is a summary of its key quantitative data.

Property	Value	Reference
CAS Number	1914113-85-1	[2]
Molecular Weight	642.77 g/mol	
Molecular Formula	C ₃₄ H ₃₈ N ₆ O ₅ S	
Appearance	Dark red solid	
Solubility	Good in DMF, DMSO	
Excitation Maximum	558 nm	
Emission Maximum	572 nm	

Bio-conjugation via Click Chemistry

Cyanine3B azide is primarily utilized in "click chemistry," a class of biocompatible reactions that enable the efficient and specific labeling of biomolecules.[1][2][4] The azide group on the Cyanine3B molecule reacts with a terminal alkyne, which can be metabolically or chemically incorporated into a target biomolecule such as a protein, nucleic acid, or cell surface glycan. This reaction forms a stable triazole linkage.

Two primary methods for this conjugation are employed: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-free click chemistry.[1][2]

Experimental Protocols

The following are generalized protocols for the labeling of alkyne-modified biomolecules with **Cyanine3B azide**. Optimization may be required for specific applications.

1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol is suitable for labeling proteins that have been modified to contain an alkyne group.

- Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- **Cyanine3B azide** stock solution (e.g., 10 mM in DMSO)
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 50 mM in water)
- Reducing agent stock solution (e.g., 250 mM sodium ascorbate in water, freshly prepared)
- Copper chelator stock solution (e.g., 50 mM TBTA in DMSO/t-butanol)
- Procedure:
 - To the alkyne-modified protein solution, add the **Cyanine3B azide** stock solution to achieve the desired final concentration (typically a 2-10 fold molar excess over the protein).
 - In a separate tube, pre-mix the copper(II) sulfate and the copper chelator (TBTA) solutions.
 - Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
 - Immediately add the pre-mixed CuSO_4 /TBTA solution to the protein-azide mixture.
 - Incubate the reaction at room temperature for 1-4 hours, protected from light.
 - Purify the labeled protein from excess reagents using an appropriate method, such as size exclusion chromatography or dialysis.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Imaging

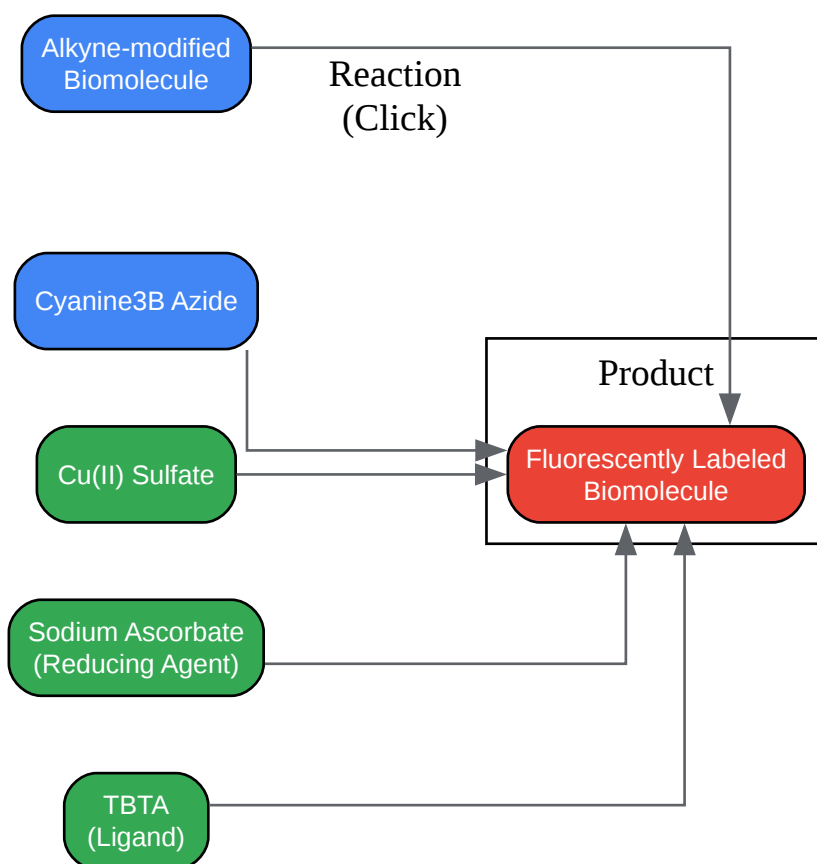
This copper-free method is ideal for labeling live cells or other biological systems where copper toxicity is a concern. This protocol assumes cells have been treated with a metabolic label containing a strained alkyne (e.g., DBCO).

- Materials:
 - Live cells cultured with a strained alkyne-containing metabolic precursor

- **Cyanine3B azide**
- Cell culture medium or imaging buffer
- Procedure:
 - Prepare a stock solution of **Cyanine3B azide** in a biocompatible solvent such as DMSO.
 - Dilute the **Cyanine3B azide** stock solution to the desired final concentration (typically 1-10 μM) in pre-warmed cell culture medium or imaging buffer.
 - Remove the culture medium from the cells and wash with pre-warmed buffer.
 - Add the **Cyanine3B azide**-containing medium to the cells.
 - Incubate for 15-60 minutes at 37°C, protected from light.
 - Wash the cells multiple times with fresh, pre-warmed buffer to remove unbound dye.
 - The cells are now ready for fluorescence microscopy.

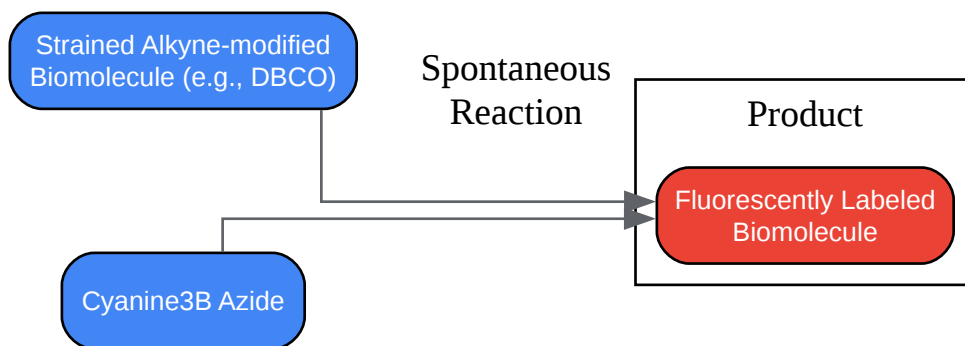
Visualizing the Workflow

The following diagrams illustrate the conceptual workflows for both copper-catalyzed and copper-free click chemistry reactions.



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.



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Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Applications in Signaling Pathway Analysis

While **Cyanine3B azide** does not directly participate in signaling pathways, its utility in visualizing these pathways is profound. Researchers can metabolically label specific classes of molecules involved in a signaling cascade, such as glycoproteins or newly synthesized proteins, with an alkyne-containing precursor. Subsequent labeling with **Cyanine3B azide** allows for the direct visualization and tracking of these molecules under various experimental conditions, providing spatial and temporal insights into the dynamics of cellular signaling.

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